3,4-Dihydroxy-5-methoxybenzonitrile
Overview
Description
3,4-Dihydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO3 It is a derivative of benzonitrile, characterized by the presence of hydroxyl and methoxy groups on the benzene ring
Preparation Methods
3,4-Dihydroxy-5-methoxybenzonitrile can be synthesized through several methods:
From 4-hydroxy-3-methoxybenzonitrile: This method involves the demethylation of 4-hydroxy-3-methoxybenzonitrile using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions.
From 3,4-dimethoxybenzonitrile: Another synthetic route involves the reaction of 3,4-dimethoxybenzonitrile with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (DMEU) to achieve the desired product.
Chemical Reactions Analysis
3,4-Dihydroxy-5-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Scientific Research Applications
3,4-Dihydroxy-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and neurodegenerative diseases, owing to its ability to interact with biological targets.
Industry: It is used in the production of dyes and pigments, where its chemical properties contribute to the desired color and stability of the final products.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-5-methoxybenzonitrile involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, such as tyrosinase in melanin synthesis or cyclooxygenase in inflammation.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, influencing cellular responses.
Comparison with Similar Compounds
3,4-Dihydroxy-5-methoxybenzonitrile can be compared with other similar compounds to highlight its uniqueness:
3,4-Dihydroxybenzonitrile: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Hydroxy-3-methoxybenzonitrile: Lacks one hydroxyl group, which may reduce its antioxidant potential.
3,4-Dimethoxybenzonitrile: Lacks hydroxyl groups, which significantly alters its chemical and biological properties.
Properties
IUPAC Name |
3,4-dihydroxy-5-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCUUAOQVYHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738276 | |
Record name | 3,4-Dihydroxy-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89029-13-0 | |
Record name | 3,4-Dihydroxy-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.